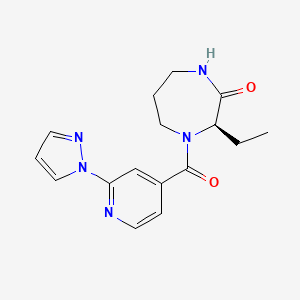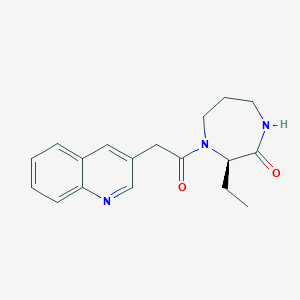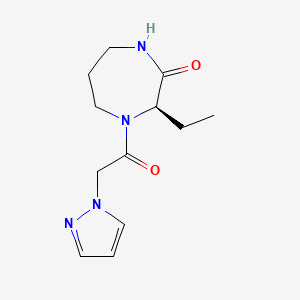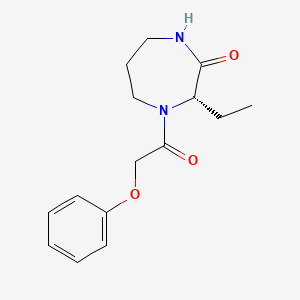![molecular formula C13H17F3N4O2 B7349398 (3S)-3-ethyl-4-[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]-1,4-diazepan-2-one](/img/structure/B7349398.png)
(3S)-3-ethyl-4-[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-ethyl-4-[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]-1,4-diazepan-2-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of diazepanes, which are known for their anxiolytic and hypnotic effects.
Mecanismo De Acción
The exact mechanism of action of (3S)-3-ethyl-4-[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]-1,4-diazepan-2-one is not fully understood. However, it is believed to work by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity, and enhancing its activity can lead to anxiolytic, hypnotic, and anticonvulsant effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to decrease anxiety and promote relaxation, making it a potential treatment for anxiety disorders. It has also been shown to induce sleep, making it a potential treatment for insomnia. Additionally, it has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3S)-3-ethyl-4-[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]-1,4-diazepan-2-one in lab experiments is its anxiolytic and hypnotic effects. This can be useful in studies that involve stress or sleep deprivation. Additionally, its anticonvulsant properties can be useful in studies involving epilepsy. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are a number of future directions for research involving (3S)-3-ethyl-4-[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]-1,4-diazepan-2-one. One potential direction is to investigate its potential as a treatment for anxiety disorders and insomnia. Additionally, further research into its anticonvulsant properties could lead to its use as a treatment for epilepsy. Furthermore, research into its mechanism of action could lead to a better understanding of the role of GABA in the brain. Finally, research into its potential side effects and toxicity could help to determine its safety for use in humans.
Métodos De Síntesis
The synthesis method of (3S)-3-ethyl-4-[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]-1,4-diazepan-2-one involves the reaction of 3-(trifluoromethyl)pyrazole-1-carboxylic acid with ethyl diazoacetate, followed by the addition of 3-ethyl-4-oxo-2-azetidinecarboxylic acid ethyl ester. This reaction results in the formation of this compound.
Aplicaciones Científicas De Investigación
(3S)-3-ethyl-4-[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]-1,4-diazepan-2-one has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic and hypnotic effects, making it a potential treatment for anxiety disorders and insomnia. Additionally, it has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Propiedades
IUPAC Name |
(3S)-3-ethyl-4-[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O2/c1-2-9-12(22)17-5-3-6-20(9)11(21)8-19-7-4-10(18-19)13(14,15)16/h4,7,9H,2-3,5-6,8H2,1H3,(H,17,22)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHECZJFKEUKALB-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1C(=O)CN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NCCCN1C(=O)CN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349333.png)

![(3R)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349352.png)
![(3R)-3-ethyl-4-[1-(3-fluorophenyl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349357.png)

![3-[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7349364.png)
![(3R)-4-[2-(difluoromethyl)-3H-benzimidazole-5-carbonyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349367.png)
![(3R)-3-ethyl-4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]-1,4-diazepan-2-one](/img/structure/B7349377.png)

![(3S)-4-(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349413.png)
![(3S)-3-ethyl-4-(3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7349414.png)
![(3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7349419.png)
![(3S)-3-ethyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349431.png)